2-methoxy-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
CAS No.: 392319-15-2
Cat. No.: VC5824579
Molecular Formula: C15H14N6O3S3
Molecular Weight: 422.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 392319-15-2 |
|---|---|
| Molecular Formula | C15H14N6O3S3 |
| Molecular Weight | 422.5 |
| IUPAC Name | 2-methoxy-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
| Standard InChI | InChI=1S/C15H14N6O3S3/c1-8-18-19-13(26-8)16-11(22)7-25-15-21-20-14(27-15)17-12(23)9-5-3-4-6-10(9)24-2/h3-6H,7H2,1-2H3,(H,16,19,22)(H,17,20,23) |
| Standard InChI Key | ORXPHYWNNOVSRL-UHFFFAOYSA-N |
| SMILES | CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3OC |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound features a central benzamide scaffold substituted with a methoxy group (–OCH₃) at the ortho position of the benzene ring. This amide linkage (–CONH–) connects to a 1,3,4-thiadiazole ring via a sulfanyl (–S–) bridge, which itself is bonded to a carbamoylmethyl group (–CH₂C(O)NH–). The second thiadiazole ring incorporates a methyl substituent at position 5, enhancing lipophilicity .
Key structural attributes:
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Methoxy group: Modulates electronic effects and solubility.
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Thiadiazole rings: Impart rigidity and enable metal chelation via N–C–S linkages .
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Sulfanyl bridge: Enhances conformational flexibility and redox activity.
Synthesis and Optimization Strategies
Reaction Pathways and Conditions
Synthesis involves sequential coupling reactions under controlled conditions :
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Step 1: Reaction of 2-methoxybenzoic acid with 2-amino-5-mercapto-1,3,4-thiadiazole using ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt) as coupling agents.
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Step 2: Sulfanyl linkage formation via nucleophilic substitution between the thiol group and a carbamoylmethyl intermediate.
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Solvent: Toluene under nitrogen atmosphere.
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Temperature: Reflux (~110°C).
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Catalyst: Pyridine for acid scavenging.
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Reaction time: 4 hours (monitored by TLC).
Yield: ~60–75% after crystallization in ethanol .
Spectroscopic Characterization
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR analysis confirms critical functional groups :
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Amide C=O stretch: 1648–1624 cm⁻¹.
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N–H stretch: 3215–3263 cm⁻¹ (broad, indicative of secondary amides).
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C–O–C (methoxy): 1250–1270 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Aromatic protons: δ 7.21–8.05 ppm (multiplet, 4H).
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Methoxy group: δ 3.87 ppm (singlet, 3H).
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Thiadiazole protons: δ 2.51 ppm (singlet, 3H, CH₃).
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Amide carbonyl: 167.3 ppm.
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Thiadiazole carbons: 157.7 ppm (C=N), 133.5 ppm (C–S).
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Methoxy carbon: 56.1 ppm.
Mass Spectrometry
LC-MS/MS (negative ESI) shows a molecular ion peak at m/z 265.99 ([M–H]⁻), aligning with the theoretical mass .
Thermal and Solubility Properties
Thermogravimetric Analysis (TGA)
Solubility Profile
Comparative Analysis with Structural Analogues
Future Directions and Challenges
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Structure-Activity Relationship (SAR): Systematic modification of thiadiazole substituents to enhance potency.
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Pharmacokinetic Studies: Oral bioavailability and blood-brain barrier penetration.
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Toxicology Profiles: Acute and chronic toxicity assessments in preclinical models.
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